(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide
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Overview
Description
(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts are commonly used along with bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of (4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (4-bromo-1-methyl-1H-pyrazol-5-yl)methanamine hydrobromide
- (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanamine
- (4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrobromide
Uniqueness
(4-bromo-1H-pyrazol-5-yl)methanamine hydrobromide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom and the methanamine group provides distinct chemical properties that can be exploited in various synthetic and research applications .
Properties
IUPAC Name |
(4-bromo-1H-pyrazol-5-yl)methanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3.BrH/c5-3-2-7-8-4(3)1-6;/h2H,1,6H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWATXIIQOCUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)CN.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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